molecular formula C12H16N4 B1483707 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine CAS No. 2098108-80-4

2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine

Cat. No. B1483707
CAS RN: 2098108-80-4
M. Wt: 216.28 g/mol
InChI Key: CUJGQEQEHIDTQS-UHFFFAOYSA-N
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Description

2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine, also known as EPPP, is an organic compound belonging to the class of pyrazoles. It is a colorless solid with a melting point of 62-64°C. EPPP has a wide range of applications in scientific research, particularly in the field of biochemistry. Its aromatic properties and low toxicity make it an ideal compound for laboratory experiments.

Scientific Research Applications

Catalysis and Polymerization

A study by Obuah et al. (2014) investigated the use of pyrazolylamine ligands, including derivatives similar to the compound of interest, in nickel(II)-catalyzed oligomerization and polymerization of ethylene. The catalytic activity was found to be dependent on the solvent and co-catalyst used, producing different polyethylene products under varying conditions (Obuah, Omondi, Nozaki, & Darkwa, 2014).

Heterocyclic Compound Synthesis

Ghaedi et al. (2015) developed a novel synthesis method for ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via the condensation of pyrazole-5-amine derivatives. This process yielded new N-fused heterocyclic compounds, showcasing the versatility of pyrazole derivatives in synthesizing complex heterocycles (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).

Anticancer Research

Alam et al. (2018) explored the cytotoxicity of pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives, including structures related to the target compound, against various human cancer cell lines. Some of these compounds showed significant cytotoxicity, highlighting their potential as anticancer agents (Alam, Alam, Panda, & Rahisuddin, 2018).

Material Science

Matikwane et al. (2020) investigated zinc carboxylate complexes with pyrazolyl compounds, including derivatives akin to the target molecule, as catalysts for the copolymerization of CO2 and cyclohexene oxide. These complexes showed promise in producing poly(cyclohexene carbonate), a material of interest for sustainable polymer production (Matikwane, Obuah, & Darkwa, 2020).

properties

IUPAC Name

2-(5-ethyl-3-pyridin-2-ylpyrazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-2-10-9-12(15-16(10)8-6-13)11-5-3-4-7-14-11/h3-5,7,9H,2,6,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJGQEQEHIDTQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CCN)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
Reactant of Route 2
2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
Reactant of Route 3
2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
Reactant of Route 4
2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
Reactant of Route 5
2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
Reactant of Route 6
2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine

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